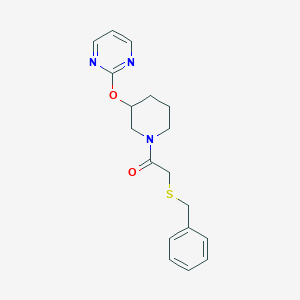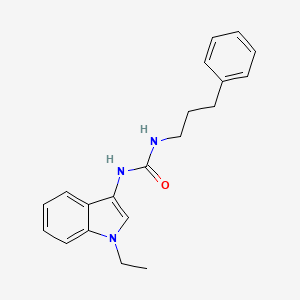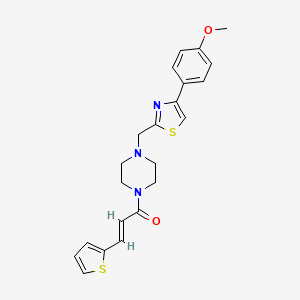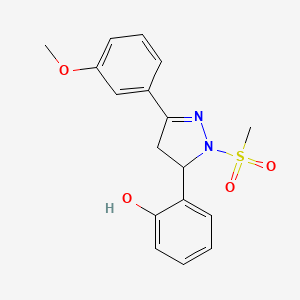
2-(Benzylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Research has demonstrated the utility of compounds related to 2-(Benzylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone in the synthesis of various piperidine and pyrimidine derivatives, which exhibit significant antibacterial activity. Microwave-assisted synthesis has been particularly effective in creating these compounds, highlighting a modern approach to chemical synthesis that enhances yield and efficiency (Merugu, Ramesh, & Sreenivasulu, 2010).
Pharmaceutical Synthesis
This chemical has also been instrumental in the synthesis of pharmaceutical compounds. For instance, it plays a role in the creation of pyrimidinones, a class of compounds with potential analgesic and antiparkinsonian activities, comparable to established drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).
Hydrogen-Bonding Studies
The compound has been used in studies to understand hydrogen bonding patterns in related molecules. For example, research involving enaminones, which share structural similarities, has provided insights into the nature of intra- and intermolecular hydrogen bonding, crucial for understanding molecular interactions and stability (Balderson, Fernandes, Michael, & Perry, 2007).
Enantioselective Synthesis
It has also been employed in the enantioselective synthesis of various nitrogen-containing heterocycles, such as piperidines and pyrrolidines. This synthesis is vital for producing compounds with specific stereochemical configurations, which can have significant implications in pharmaceutical development (Johnson, Jang, Slafer, Curtis, & Beak, 2002).
Propriétés
IUPAC Name |
2-benzylsulfanyl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17(14-24-13-15-6-2-1-3-7-15)21-11-4-8-16(12-21)23-18-19-9-5-10-20-18/h1-3,5-7,9-10,16H,4,8,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCXNYHGJHJPSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSCC2=CC=CC=C2)OC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2367791.png)
![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/no-structure.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2367796.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one](/img/structure/B2367799.png)
![[1-(1H-indazol-3-ylmethyl)-4-piperidyl]methanamine](/img/structure/B2367800.png)
![7-Tert-Butyl 2-Ethyl 8-Methyl-5,6-Dihydroimidazo[1,2-A]Pyrazine-2,7(8H)-Dicarboxylate](/img/structure/B2367802.png)
![4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one](/img/structure/B2367804.png)

![N-(6-(4-(sec-butyl)phenoxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2367807.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2367812.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2367813.png)
![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2367814.png)
